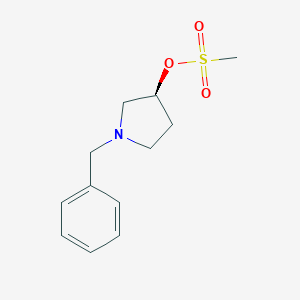

(S)-1-Benzyl-3-mesyloxypyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

[(3S)-1-benzylpyrrolidin-3-yl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-17(14,15)16-12-7-8-13(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIDTDIDEPGKHB-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O[C@H]1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 1 Benzyl 3 Mesyloxypyrrolidine and Precursors

Stereoselective Synthesis of Chiral N-Benzyl-3-hydroxypyrrolidines

The cornerstone of synthesizing (S)-1-Benzyl-3-mesyloxypyrrolidine is the efficient and stereocontrolled production of its parent alcohol, (S)-1-Benzyl-3-hydroxypyrrolidine. Various strategies have been developed to achieve this, ranging from the use of chiral pool precursors to sophisticated biocatalytic and chemoenzymatic methods.

Routes from Chiral Pool Precursors (e.g., L-Malic Acid)

One of the classical and most reliable approaches to chiral N-benzyl-3-hydroxypyrrolidines is the utilization of readily available and enantiomerically pure starting materials from the chiral pool. L-Malic acid, a naturally occurring dicarboxylic acid, serves as an excellent precursor for the (S)-enantiomer.

The synthesis typically commences with the condensation reaction between L-malic acid and benzylamine. This reaction forms a cyclic imide intermediate, which is then subjected to reduction. A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is commonly employed to reduce the amide and carboxylic acid functionalities, yielding (S)-N-benzyl-3-hydroxypyrrolidine. nih.govsciforum.net While effective in establishing the desired stereochemistry, the use of potent and often hazardous reducing agents like LiAlH₄ can present challenges in terms of safety and scalability. nih.gov

Biocatalytic Approaches to N-Benzyl-3-pyrrolidinols (e.g., Reduction of N-Benzyl-3-pyrrolidinone by Geotrichum capitatum or Daucus carota)

In the quest for greener and more selective synthetic methods, biocatalysis has emerged as a powerful tool. The asymmetric reduction of the prochiral ketone, N-benzyl-3-pyrrolidinone, using whole-cell biocatalysts or isolated enzymes offers a direct route to the chiral alcohol.

Microorganisms such as the yeast Geotrichum capitatum have been shown to effectively catalyze the reduction of N-benzyl-3-pyrrolidinone to (S)-N-benzyl-3-hydroxypyrrolidine. This biotransformation leverages the inherent stereoselectivity of the microorganism's enzymes to produce the desired enantiomer with high optical purity.

Similarly, readily available plant tissues, such as carrot roots (Daucus carota), have been successfully employed for the enantioselective reduction of various ketones. The enzymes present in carrots can facilitate the conversion of N-benzyl-3-pyrrolidinone to the corresponding (S)-alcohol. These biocatalytic methods are advantageous due to their mild reaction conditions, high enantioselectivity, and reduced environmental impact compared to traditional chemical reductions.

Chemoenzymatic and Other Advanced Stereoselective Reduction Strategies

Chemoenzymatic approaches combine the selectivity of enzymes with the practicality of chemical synthesis. In the context of producing chiral N-benzyl-3-pyrrolidinols, this often involves the use of isolated ketoreductases (KREDs). These enzymes, which can be produced through recombinant DNA technology, offer high activity and stereoselectivity for the reduction of ketones. researchgate.net The reduction of N-benzyl-3-pyrrolidinone using a KRED, often in the presence of a cofactor regeneration system, can provide excellent yields and enantiomeric excesses of the desired (S)-alcohol. researchgate.net

Advanced chemical catalytic systems have also been developed for the asymmetric reduction of N-benzyl-3-pyrrolidinone. These methods typically employ a chiral catalyst, such as a transition metal complex with a chiral ligand, to direct the stereochemical outcome of the reduction. While these methods can be highly effective, they often require the use of expensive and sensitive catalysts.

The following table provides a comparative overview of different reduction strategies for N-benzyl-3-pyrrolidinone:

| Reduction Method | Catalyst/Reagent | Product | Enantiomeric Excess (e.e.) | Yield | Reference |

| Biocatalytic | Geotrichum capitatum | (S)-N-Benzyl-3-hydroxypyrrolidine | High | Good | |

| Biocatalytic | Daucus carota | (S)-N-Benzyl-3-hydroxypyrrolidine | Good to High | Moderate | |

| Chemoenzymatic | Ketoreductase (KRED) | (S)-N-Benzyl-3-hydroxypyrrolidine | >99% | High | researchgate.net |

Conversion of Chiral Hydroxyl Precursors to the Mesyloxy Group: Mesylation Reactions

Once the enantiomerically pure (S)-1-Benzyl-3-hydroxypyrrolidine has been synthesized, the next crucial step is the conversion of the hydroxyl group to a mesyloxy group. This is achieved through a mesylation reaction, which transforms the alcohol into a good leaving group, thereby activating it for subsequent nucleophilic substitution reactions.

General Principles and Reagents for Mesylate Formation

Mesylation is a common organic reaction that involves the treatment of an alcohol with methanesulfonyl chloride (MsCl) in the presence of a base. The base serves to neutralize the hydrochloric acid that is generated as a byproduct of the reaction. Common bases used for this purpose include triethylamine (B128534) (Et₃N) and pyridine.

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of methanesulfonyl chloride, leading to the displacement of the chloride ion and the formation of the mesylate ester. The resulting mesyloxy group is an excellent leaving group due to the resonance stabilization of the mesylate anion.

Optimization of Mesylation Conditions for Stereochemically Labile Pyrrolidinol Derivatives

A critical consideration in the mesylation of chiral molecules like (S)-1-Benzyl-3-hydroxypyrrolidine is the potential for racemization at the stereocenter. For N-substituted 3-hydroxypyrrolidines, there is a risk of the nitrogen atom participating in an intramolecular cyclization to form a transient aziridinium ion. This intermediate can then be opened by a nucleophile, leading to a mixture of stereoisomers and a loss of enantiomeric purity.

To circumvent this issue, the optimization of reaction conditions is paramount. Key factors to consider include:

Choice of Base: A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions.

Solvent: The choice of solvent can influence the reaction rate and the stability of any charged intermediates. Aprotic solvents are typically used.

Temperature: Performing the reaction at low temperatures (e.g., 0 °C to -78 °C) can help to suppress side reactions and minimize the risk of racemization.

Order of Addition: The order in which the reagents are added can also be important in controlling the reaction.

Careful control of these parameters is essential to ensure that the mesylation proceeds with high fidelity, preserving the (S)-stereochemistry of the pyrrolidine (B122466) ring and yielding the desired this compound in high optical purity.

Mechanistic Studies and Stereochemical Outcomes of Reactions Involving S 1 Benzyl 3 Mesyloxypyrrolidine

Nucleophilic Substitution Reactions at the C3 Position

The primary mode of reaction for (S)-1-benzyl-3-mesyloxypyrrolidine is expected to be nucleophilic substitution at the C3 carbon, which bears a good leaving group, the mesylate anion. The nature of this substitution, whether it proceeds via a bimolecular (SN2) or unimolecular (SN1) mechanism, will be dictated by the reaction conditions, including the nucleophile, solvent, and temperature.

Elucidation of Stereochemical Inversion (SN2 Mechanism)

Given that the C3 carbon is a secondary center, nucleophilic substitution is highly likely to proceed via an SN2 mechanism, especially with strong, unhindered nucleophiles in polar aprotic solvents. This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group.

This backside attack leads to a Walden inversion of the stereocenter. Therefore, starting with the (S)-enantiomer of 1-benzyl-3-mesyloxypyrrolidine, the product of an SN2 reaction will have the (R)-configuration. For instance, the reaction with a nucleophile like sodium azide (B81097) in a solvent such as dimethylformamide (DMF) is expected to yield (R)-1-benzyl-3-azidopyrrolidine with a high degree of stereochemical inversion. This inversion of configuration is a hallmark of the SN2 pathway.

Table 1: Expected Stereochemical Outcome of SN2 Reaction

| Starting Material | Reagent | Expected Product | Stereochemistry |

| This compound | Sodium Azide (NaN3) | (R)-1-Benzyl-3-azidopyrrolidine | Inversion |

Role of the Mesyloxy Group in Directing Chemo- and Stereoselectivity in Transformations

The mesyloxy (methanesulfonyloxy) group is an excellent leaving group due to the ability of the resulting mesylate anion to stabilize the negative charge through resonance. This high leaving group ability is fundamental to the reactivity at the C3 position.

In terms of chemo-selectivity , the presence of the mesyloxy group at C3 makes this position the most electrophilic site in the molecule (aside from the benzylic protons under certain basic conditions). Therefore, nucleophilic attack will be highly directed to this carbon.

For stereo-selectivity , as discussed, the primary role of the mesyloxy group in an SN2 context is to facilitate a clean inversion of stereochemistry. In a potential SN1 reaction, the departure of the mesylate would lead to a planar carbocation, resulting in a loss of stereoselectivity and the formation of a racemic mixture of substitution products. The ability of the nitrogen atom's lone pair to participate in neighboring group participation could also influence stereoselectivity, potentially favoring retention under certain conditions, although this is less commonly observed with simple N-benzyl groups compared to N-acyl groups.

Applications in Asymmetric Synthesis of Complex Molecules

Construction of Chiral Pyrrolidine-Based Scaffolds

The pyrrolidine (B122466) ring is a privileged scaffold in drug discovery. (S)-1-Benzyl-3-mesyloxypyrrolidine provides a reliable entry point for constructing more complex and substituted chiral pyrrolidine derivatives.

A primary application of this compound is the synthesis of chiral aminopyrrolidines through nucleophilic substitution. The mesyloxy group is readily displaced by an azide (B81097) nucleophile, followed by reduction to yield the corresponding amine. This process typically proceeds with an inversion of stereochemistry, allowing for the synthesis of the (R)-amino product from the (S)-mesylate. However, methods such as chiral resolution of the racemic amine are also employed to obtain the desired (S)-enantiomer. google.com

(S)-N-Benzyl-3-aminopyrrolidine is a significant chiral intermediate in its own right, used in the synthesis of various pharmaceutical agents. google.com For instance, it serves as a building block for muscarinic receptor antagonists used in treating respiratory conditions and for novel rifomycin derivatives developed as antibacterial agents. google.com The resolution of racemic 1-benzyl-3-aminopyrrolidine using agents like L-tartaric acid hydrate (B1144303) can yield both (S) and (R) enantiomers with high optical purity. google.com

Table 1: Enantiomeric Resolution of 1-Benzyl-3-aminopyrrolidine This table is interactive. Click on the headers to sort.

| Resolving Agent | Target Enantiomer | Yield | Optical Purity |

|---|---|---|---|

| L-DBTA | (S)-1-Benzyl-3-aminopyrrolidine | >75% | >98% |

| D-DBTA | (R)-1-Benzyl-3-aminopyrrolidine | >75% | >98% |

Data sourced from patent information describing chiral resolution methods. google.com

The pyrrolidine framework can be further elaborated to form other important heterocyclic structures. While the direct precursor to N-benzyl-3-pyrrolidinone is the corresponding alcohol, (S)-1-benzyl-3-hydroxypyrrolidine, via oxidation, the mesylate is integral to the synthesis of derivatives that can be converted to these scaffolds. researchgate.net N-benzyl-3-pyrrolidinone is synthesized through multi-step processes often involving a Dieckmann cyclization. researchgate.net

Furthermore, the pyrrolidine ring is a core component of pyrrolidine-2,3-diones, which are of significant interest in medicinal chemistry as intermediates for alkaloids and potential anti-inflammatory or antitumor agents. researchgate.net The synthesis of these diones often involves multi-component reactions or the chemical transformation of other pyrrolidine derivatives. researchgate.netjst-ud.vn The chiral center originating from this compound can be carried through synthetic sequences to produce enantiomerically enriched pyrrolidinone and dione (B5365651) structures.

Table 2: Examples of Pyrrolidine-Based Scaffolds This table is interactive. Click on the headers to sort.

| Scaffold Name | Significance | Synthetic Approach |

|---|---|---|

| N-Benzyl-3-pyrrolidinone | Important fine chemical intermediate. patsnap.comnih.gov | Dieckmann cyclization of precursors. researchgate.net |

Enantioselective Synthesis of Biologically Relevant Derivatives

The true value of this compound lies in its role as a chiral starting material for molecules with potential biological activity, enabling enantioselective synthesis pathways.

In the development of antiviral and anticancer agents, modification of nucleobases is a common strategy. The pyrrolidine ring can act as a sugar mimic. This compound is an ideal substrate for attaching a nucleobase, such as adenine, via nucleophilic substitution at the C-3 position. The reaction involves the displacement of the mesylate group by a deprotonated purine (B94841) or pyrimidine. To control reactivity at other sites on the nucleobase, protection strategies, such as using a tert-butyloxycarbonyl (Boc) group, are often employed, leading to derivatives like N-Boc-3-pyrrolidinyladenines. This approach is analogous to syntheses seen with related heterocyclic systems where protecting groups are used to achieve selective N-alkylation. google.com

The derivatives synthesized from this compound are frequently described as key chiral intermediates for active pharmaceutical ingredients (APIs) and agrochemicals. google.commyuchem.com The enantiopure pyrrolidine moiety is a structural feature in a range of therapeutic candidates.

Table 3: Applications of Chiral Pyrrolidine Intermediates This table is interactive. Click on the headers to sort.

| Application Area | Target Class/Drug Type | Specific Example/Use | Reference |

|---|---|---|---|

| Pharmaceuticals | Anti-diabetic Agents | DPP-4 inhibitor (e.g., Dutogliptin from the (R)-enantiomer) | google.com |

| Pharmaceuticals | Respiratory Agents | Muscarinic receptor antagonists | google.com |

| Pharmaceuticals | Anti-infective Agents | Novel rifomycin antibacterial drugs | google.com |

Many bioactive natural products possess complex structures that are challenging to synthesize or have suboptimal pharmacological properties. mdpi.com A key strategy in medicinal chemistry is the creation of simplified or modified analogues. Sphingolipids, a class of lipids with an amino-alcohol backbone, are crucial signaling molecules. nih.gov The chiral aminopyrrolidine structure derived from this compound can serve as a conformationally constrained mimic of the flexible sphingosine (B13886) backbone. nih.govnih.gov By incorporating the rigid pyrrolidine ring, chemists can design sphingolipid analogues with potentially enhanced stability, selectivity, and novel biological activity, aiming to modulate the pathways regulated by natural sphingolipids like sphingosine-1-phosphate. mdpi.com

Utilization as Chiral Building Blocks or Auxiliaries in Multi-Step Total Syntheses

The inherent chirality of this compound makes it an excellent starting point for the synthesis of more complex chiral molecules. The mesyloxy group, being an excellent leaving group, facilitates nucleophilic substitution reactions, allowing for the introduction of various functionalities at the C-3 position with inversion of configuration. This stereospecific transformation is a cornerstone of its utility in constructing key intermediates for total synthesis.

A notable example of its application is in the enantioselective synthesis of the pyrrolizidine (B1209537) alkaloid, (-)-Absouline. In this multi-step synthesis, this compound serves as a crucial chiral precursor. The synthesis commences with the nucleophilic displacement of the mesyloxy group, which sets the stereochemistry of a key intermediate. This intermediate is then elaborated through a series of reactions to construct the characteristic bicyclic core of the pyrrolizidine alkaloid. The benzyl (B1604629) protecting group on the nitrogen atom can be readily removed at a later stage of the synthesis, allowing for further functionalization.

The use of this compound in this context highlights its role in a "chiral pool" strategy, where a readily available, enantiomerically pure compound is used to impart chirality to a target molecule. This approach avoids the need for often complex and less efficient asymmetric reactions later in the synthetic sequence.

Below is a data table summarizing the key aspects of the utilization of this compound in the synthesis of (-)-Absouline.

| Target Molecule | Chiral Building Block | Key Reaction Step | Role of the Building Block |

| (-)-Absouline | This compound | Nucleophilic substitution at C-3 | Introduction of a key stereocenter |

The research findings demonstrate that the strategic incorporation of this compound significantly streamlines the synthesis of complex chiral molecules. Its predictable reactivity and the high stereochemical fidelity of the reactions it undergoes make it a reliable tool for organic chemists engaged in the challenging endeavor of total synthesis.

Catalytic Strategies Employing S 1 Benzyl 3 Mesyloxypyrrolidine or Its Derivatives

Transition Metal-Catalyzed Transformations

The reactivity of the mesylate group and the chiral pyrrolidine (B122466) framework can be harnessed in various transition metal-catalyzed reactions to construct complex molecular architectures.

While direct iridium-catalyzed reactions specifically utilizing (S)-1-benzyl-3-mesyloxypyrrolidine are not extensively documented, the broader field of iridium catalysis on pyrrolidine-containing molecules provides a strong basis for its potential applications. The "borrowing hydrogen" methodology, a powerful and atom-economical process, is a prime area where derivatives of this compound could be employed. researchgate.netacs.orgresearchgate.net This method involves the temporary oxidation of an alcohol to an aldehyde by an iridium catalyst, which then reacts with a nucleophile. The resulting intermediate is subsequently reduced by the iridium-hydride species formed in the initial oxidation step.

In a hypothetical scenario, the hydroxyl precursor to this compound, (S)-1-benzyl-3-hydroxypyrrolidine, could participate in iridium-catalyzed borrowing hydrogen reactions. For instance, its reaction with primary amines could lead to the synthesis of chiral 3-aminopyrrolidine (B1265635) derivatives. researchgate.netacs.org The iridium catalyst would first oxidize the 3-hydroxy group to a ketone, which would then form an imine with the amine, followed by reduction to the amine product.

Furthermore, iridium catalysts are instrumental in the synthesis of functionalized pyrrolidines through various other mechanisms. acs.orgnih.govnih.gov For example, iridium-catalyzed reductive generation of azomethine ylides from lactams allows for the synthesis of complex pyrrolidine structures via [3+2] dipolar cycloaddition reactions. acs.orgnih.gov While not a direct application of the mesylate, this highlights the utility of the pyrrolidine scaffold in iridium-catalyzed transformations. Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts has also been shown to produce chiral tetrahydropyrrolo[1,2-a]pyrazine derivatives with high enantioselectivity. nih.gov

The table below summarizes representative iridium-catalyzed reactions involving pyrrolidine derivatives, suggesting potential pathways for the functionalization of the (S)-1-benzyl-3-hydroxypyrrolidine precursor.

| Reaction Type | Substrate Example | Catalyst System | Product Type | Ref. |

| Borrowing Hydrogen Annulation | Racemic 1,4-diols and primary amines | Chiral amine-derived iridacycle | Enantioenriched pyrrolidines | acs.org |

| Borrowing Hydrogen with Triols | 1,2,4-butanetriol and primary amines | Ir(III) complex | 3-pyrrolidinols | researchgate.net |

| Reductive Azomethine Ylide Generation | N-substituted lactams | [IrCl(CO)(PPh3)2] | Functionalized pyrrolidines | acs.orgnih.gov |

| Asymmetric Hydrogenation | Pyrrolo[1,2-a]pyrazinium salts | Iridium complex | Chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines | nih.gov |

Cobalt and copper catalysts offer a complementary set of tools for transformations that could involve this compound and its derivatives.

Cobalt-Catalyzed Reactions: Cobalt catalysis is effective in the arylation of saturated cyclic amines. mdpi.com While this typically involves halo-substituted amines, the principle of cross-coupling could potentially be extended to the mesylate as a leaving group. A hypothetical cobalt-catalyzed cross-coupling of this compound with a Grignard reagent could lead to the formation of a C-C bond at the 3-position of the pyrrolidine ring, providing access to 3-alkyl or 3-aryl pyrrolidine derivatives. Cobalt catalysts are also known to effect the reductive cyclization of alkynyl cyclodiketones to produce polycyclic tertiary allylic alcohols with high enantioselectivity. nih.gov Furthermore, cobalt-catalyzed redox-economical coupling of o-nitroanilines and alcohols provides a sustainable route to benzimidazoles. researchgate.net Ligand-free cobalt systems have been developed for the selective reduction of esters to either aldehydes or alcohols. rsc.org

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions are particularly relevant to this compound due to the known reactivity of alkyl mesylates and tosylates in such transformations. nih.gov A copper-catalyzed reductive cross-coupling of this compound with an alkyl or aryl bromide could be a viable strategy for introducing new substituents at the C3 position. Copper catalysis is also employed in the trifluoromethylation of alkyl bromides, suggesting that with the right conditions, a similar transformation could be envisioned for the mesylate. acs.org Additionally, copper-catalyzed asymmetric allylic substitution reactions are well-established for creating chiral centers. rsc.org

The following table outlines representative cobalt and copper-catalyzed reactions that could be adapted for the modification of the pyrrolidine scaffold.

| Metal | Reaction Type | Substrate Example | Product Type | Ref. |

| Cobalt | (Hetero)arylation of Cyclic Amines | Iodo-substituted cyclic amines and Grignard reagents | N-arylated heterocycles | mdpi.com |

| Cobalt | Enantioselective Reductive Cyclization | Alkynyl cyclodiketones | Polycyclic tertiary allylic alcohols | nih.gov |

| Copper | Reductive Cross-Coupling | Nonactivated alkyl tosylates/mesylates and alkyl/aryl bromides | Aryl-alkyl and alkyl-alkyl C-C bonds | nih.gov |

| Copper | Trifluoromethylation | Alkyl bromides | Alkyl trifluoromethanes | acs.org |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the use of aryl and alkyl mesylates as coupling partners is well-established. acs.org This provides a solid framework for predicting the reactivity of this compound. The mesyloxy group can act as a leaving group, analogous to a halide, in various palladium-catalyzed transformations.

Key palladium-catalyzed cross-coupling reactions that are applicable to mesylates include:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a C-C bond.

Heck Coupling: Reaction with an alkene to form a new C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond. mdpi.com

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.

Hiyama Coupling: Reaction with an organosilane to form a C-C bond. researchgate.net

In the context of this compound, these reactions would allow for the introduction of a wide array of substituents at the 3-position of the pyrrolidine ring with potential retention or inversion of stereochemistry depending on the reaction mechanism (typically SN2-type for sp3-hybridized centers). For example, a Suzuki-Miyaura coupling with an arylboronic acid could yield a 3-aryl-pyrrolidine derivative. Similarly, a Buchwald-Hartwig amination would provide access to 3-aminopyrrolidine derivatives. The choice of phosphine (B1218219) ligand on the palladium catalyst is often crucial for achieving high yields and selectivities in these reactions. mdpi.com

The following table summarizes the potential palladium-catalyzed cross-coupling reactions of this compound.

| Coupling Reaction | Coupling Partner | Resulting Bond | Potential Product |

| Suzuki-Miyaura | R-B(OH)2 | C-C | (S)-1-Benzyl-3-R-pyrrolidine |

| Heck | Alkene | C-C | (S)-1-Benzyl-3-alkenyl-pyrrolidine |

| Buchwald-Hartwig | R2NH | C-N | (S)-1-Benzyl-3-(R2N)-pyrrolidine |

| Sonogashira | Terminal alkyne | C-C | (S)-1-Benzyl-3-alkynyl-pyrrolidine |

| Hiyama | R-SiR'3 | C-C | (S)-1-Benzyl-3-R-pyrrolidine |

Organocatalytic Approaches for Asymmetric Synthesis

The chiral pyrrolidine motif is a cornerstone of organocatalysis. While this compound is not itself a catalyst, it is a valuable precursor for the synthesis of chiral organocatalysts. A common strategy involves the conversion of the pyrrolidine nitrogen into a more complex catalytic species.

One prominent application is in the formation of chiral pyrrolidinium (B1226570) salts, which can act as phase-transfer catalysts or as Lewis acidic catalysts in various asymmetric transformations. researchgate.netscilit.comnih.gov For instance, quaternization of the nitrogen atom in a derivative of (S)-1-benzyl-3-hydroxypyrrolidine can lead to the formation of chiral quaternary ammonium (B1175870) salts. These have been successfully employed as organocatalysts in asymmetric Michael additions. researchgate.netscilit.com

Furthermore, the pyrrolidine scaffold is central to the design of a vast number of other organocatalysts, including prolinamides and other proline derivatives. mdpi.comnih.gov The synthetic versatility of the pyrrolidine ring allows for the introduction of various functional groups that can participate in catalysis through hydrogen bonding, steric shielding, or other non-covalent interactions. For example, chiral pyrrolidine-based organocatalysts have been effectively used in asymmetric aldol (B89426) reactions and Michael additions. mdpi.comrsc.org

The general approach would involve the modification of the this compound scaffold to introduce catalytically active functional groups, thereby creating a new chiral organocatalyst.

Biocatalytic Conversions and Enzymatic Derivatizations

Biocatalysis offers a green and highly selective alternative for the synthesis and modification of chiral compounds. The precursor to this compound, (S)-1-benzyl-3-hydroxypyrrolidine, is accessible through chemoenzymatic methods. nih.gov Specifically, the biocatalytic reduction of N-protected-3-pyrrolidinone using a ketoreductase (KRED) can yield the corresponding chiral alcohol with high enantioselectivity. nih.gov This enzymatic step is crucial for establishing the stereochemistry of the final mesylated compound.

While direct enzymatic derivatization of this compound is not widely reported, the principles of biocatalysis suggest potential applications. Enzymes such as hydrolases (e.g., lipases, proteases) could potentially be used for the kinetic resolution of a racemic mixture of 1-benzyl-3-mesyloxypyrrolidine, although the reactivity of the mesylate group under these conditions would need to be considered.

A more plausible biocatalytic application lies in the enzymatic modification of the precursor alcohol. For example, lipases are known to catalyze the acylation of alcohols with high enantioselectivity. This could be used as an alternative route to resolve a racemic mixture of 1-benzyl-3-hydroxypyrrolidine.

The following table highlights relevant biocatalytic reactions for the synthesis of the chiral precursor.

| Enzyme Class | Reaction Type | Substrate | Product | Ref. |

| Ketoreductase (KRED) | Asymmetric Reduction | N-Boc-3-pyrrolidinone | (S)-N-Boc-3-hydroxypyrrolidine | nih.gov |

| Amine Transaminase (ATA) | Asymmetric Transamination | N-Boc-3-pyrrolidinone | (S)-N-Boc-3-aminopyrrolidine | nih.gov |

Advanced Methodologies and Stereocontrol in Syntheses Initiated by S 1 Benzyl 3 Mesyloxypyrrolidine

Diastereoselective Control in Subsequent Reaction Steps

The reaction of (S)-1-benzyl-3-mesyloxypyrrolidine with various nucleophiles is a cornerstone of its synthetic utility. The stereochemical outcome of these nucleophilic substitution reactions is highly dependent on the reaction mechanism. Given that the mesyloxy group is at a secondary carbon, the reaction typically proceeds via an S(_N)2 mechanism, which results in the inversion of stereochemistry at the C-3 position. This predictable stereochemical course allows for a high degree of diastereoselective control when introducing new substituents.

The diastereoselectivity of these reactions is crucial when the incoming nucleophile itself contains stereogenic centers or when the resulting 3-substituted pyrrolidine (B122466) is to be used in subsequent stereocontrolled transformations. For instance, the reaction with a chiral nucleophile will lead to the formation of one diastereomer in preference to the other, governed by the steric and electronic interactions in the transition state.

| Nucleophile | Expected Major Product Stereochemistry | Potential for Diastereoselectivity |

| Azide (B81097) (N(_3)(-)) | (R)-3-Azido-1-benzylpyrrolidine | High (inversion) |

| Cyanide (CN(-)) | (R)-1-Benzylpyrrolidine-3-carbonitrile | High (inversion) |

| Thiolates (RS(-)) | (R)-1-Benzyl-3-(alkylthio)pyrrolidine | High (inversion) |

| Alkoxides (RO(-)) | (R)-1-Benzyl-3-alkoxypyrrolidine | Variable (competing elimination) |

| Organocuprates (R(_2)CuLi) | (R)-1-Benzyl-3-alkylpyrrolidine | High (inversion) |

Enantioselective Pathways and Enantiodivergent Syntheses

This compound is a key chiral building block that enables access to specific enantiomers of 3-substituted pyrrolidines. The inherent chirality of the starting material directs the stereochemical outcome of the substitution reaction. The S(_N)2 reaction of the (S)-enantiomer with a non-chiral nucleophile will exclusively yield the (R)-enantiomer of the 3-substituted product, a classic example of chirality transfer.

This principle can be extended to enantiodivergent syntheses, where both enantiomers of a target molecule can be prepared from a single chiral precursor. While direct enantiodivergent strategies starting from this compound are not extensively documented, a common approach involves a double inversion strategy. For example, one could synthesize the (R)-enantiomer via a direct S(_N)2 reaction. To obtain the (S)-enantiomer of the same product, a two-step sequence involving an initial S(_N)2 reaction with a nucleophile that can be subsequently converted into the desired functional group with another inversion of configuration would be employed.

Alternatively, access to the enantiomeric series can be achieved by starting with the enantiomeric (R)-1-benzyl-3-mesyloxypyrrolidine, which is accessible from (R)-3-hydroxypyrrolidine. This highlights the importance of the availability of both enantiomers of the starting material for comprehensive enantioselective synthesis.

Development of Tandem Reactions and One-Pot Transformations

The reactivity of the mesyloxy group in this compound makes it an excellent electrophile for initiating tandem reaction sequences. A nucleophilic substitution can be designed as the first step of a cascade that leads to the rapid construction of more complex molecular architectures. These one-pot transformations are highly desirable in modern organic synthesis as they reduce the number of purification steps, save time, and minimize waste.

For instance, a bifunctional nucleophile can be employed where the initial S(_N)2 reaction is followed by an intramolecular cyclization. An example could involve the reaction with a nucleophile containing a tethered amine or alcohol. After the initial substitution to form the (R)-3-substituted pyrrolidine intermediate, a subsequent intramolecular reaction, such as cyclization, could lead to the formation of bicyclic systems like pyrrolizidines or indolizidines. While specific examples starting directly from this compound are not prevalent in the literature, this strategy is a well-established synthetic approach for which this compound is a suitable substrate.

The development of such tandem processes often requires careful optimization of reaction conditions to ensure that the rates of the individual steps are compatible and that the desired reaction pathway is favored over potential side reactions.

Design of Chirality Transfer Mechanisms

The transfer of chirality from this compound to the product is fundamentally governed by the mechanism of the nucleophilic substitution reaction. The S(_N)2 reaction is the most common and predictable pathway for this transformation, proceeding through a backside attack of the nucleophile on the carbon atom bearing the mesyloxy group. nih.govyoutube.com

This backside attack forces the Walden inversion of the stereocenter, meaning the stereochemistry at the C-3 position is inverted from (S) to (R). nih.govyoutube.com The transition state of this concerted reaction involves a pentacoordinate carbon atom where the nucleophile and the leaving group are positioned 180° apart. nih.gov The benzyl (B1604629) group on the nitrogen atom can also influence the stereochemical outcome by sterically directing the approach of the nucleophile.

The fidelity of this chirality transfer is generally very high, leading to products with excellent enantiomeric purity. The mesyloxy group is an effective leaving group, which facilitates the S(_N)2 reaction and minimizes the likelihood of competing S(_N)1-type reactions that would lead to racemization. The choice of a non-polar, aprotic solvent can further promote the S(_N)2 pathway and ensure a clean inversion of stereochemistry. The predictability and efficiency of this chirality transfer make this compound a reliable chiral synthon for the construction of enantiomerically pure molecules.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Conformational Analysis of (S)-1-Benzyl-3-mesyloxypyrrolidine

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure and flexibility of this compound. The pyrrolidine (B122466) ring is known for its conformational flexibility, capable of adopting various puckered conformations, often described as envelope (E) or twist (T) forms. The specific conformation adopted by this compound is influenced by the steric and electronic interactions between its substituents: the N-benzyl group, the C3-mesyloxy group, and the stereochemistry at the C3 position.

The conformational preference is critical as it can significantly influence the molecule's reactivity. For example, the orientation of the mesyloxy group, a good leaving group, in either a pseudo-axial or pseudo-equatorial position will affect the trajectory of an incoming nucleophile in substitution reactions.

Table 1: Representative Computational Parameters for Pyrrolidine Derivatives

| Parameter | Description | Typical Values for Pyrrolidine Derivatives |

| TPSA (Topological Polar Surface Area) | An indicator of a molecule's polarity and potential for membrane permeability. | 70-80 Ų |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | 0.5-1.0 |

| Number of Rotatable Bonds | A measure of molecular flexibility. | 3-5 |

| Hydrogen Bond Acceptors/Donors | The number of atoms capable of accepting or donating hydrogen bonds. | Acceptors: 3-4, Donors: 1-2 |

Note: The values in this table are illustrative and based on structurally related pyrrolidine derivatives. Specific values for this compound would require dedicated computational analysis.

Elucidation of Reaction Pathways and Transition State Geometries

Computational chemistry provides a powerful means to explore the mechanisms of reactions involving this compound. A key application is the study of nucleophilic substitution reactions at the C3 position, where the mesyloxy group is displaced. By mapping the reaction pathway, chemists can gain a detailed understanding of the energy changes that occur as the reactants are converted into products.

DFT calculations are commonly used to locate and characterize the geometries of transition states, which are the highest energy points along the reaction coordinate. beilstein-journals.org The energy of the transition state determines the activation energy of the reaction and, consequently, the reaction rate. For example, in a substitution reaction, computational models can distinguish between an SN2 mechanism, which proceeds through a single pentacoordinate transition state, and an SN1 mechanism, which involves a carbocation intermediate.

Theoretical studies on related systems have demonstrated that it is possible to model the entire reaction profile, including any intermediates and transition states. beilstein-journals.org This allows for a detailed analysis of bond-breaking and bond-forming processes. For instance, the approach of a nucleophile to the C3 carbon of the pyrrolidine ring can be modeled, and the geometry of the resulting transition state can be optimized to understand the steric and electronic factors that favor or hinder the reaction.

Rationalization of Stereoselectivity and Prediction of Enantiomeric Excess

A significant application of computational chemistry in the study of chiral molecules like this compound is the rationalization and prediction of stereoselectivity in its reactions. When this chiral building block is used in the synthesis of more complex molecules, it is crucial to understand how its inherent chirality influences the stereochemical outcome of the reaction.

Computational studies can be used to model the transition states leading to different stereoisomeric products. acs.org The difference in the calculated energies of these diastereomeric transition states can be used to predict the diastereomeric ratio of the products. For reactions that generate a new stereocenter, this approach can help in understanding the factors that lead to the preferential formation of one enantiomer over the other, thus predicting the enantiomeric excess (ee).

For example, in reactions where this compound is part of a chiral catalyst system, computational models can elucidate the non-covalent interactions between the catalyst and the substrate that are responsible for enantioinduction. nih.govacs.org DFT calculations have been successfully used to analyze the chiral binding pockets of catalysts, revealing how attractive non-covalent interactions can direct the enantioselective folding of a substrate. nih.govacs.org This understanding is crucial for the rational design of more effective and selective catalysts.

In Silico Design of Ligands and Optimization of Catalytic Systems

The insights gained from computational studies of this compound can be leveraged for the in silico design of new ligands and the optimization of catalytic systems. By understanding the structure-activity relationships at a molecular level, chemists can computationally screen virtual libraries of related compounds to identify candidates with improved properties.

For instance, if this compound is used as a scaffold for a chiral ligand in asymmetric catalysis, computational methods can be used to explore the effect of modifying its structure. rsc.org Different substituents can be introduced on the benzyl (B1604629) group or the pyrrolidine ring in silico, and their impact on the catalytic activity and selectivity can be predicted through modeling of the catalytic cycle. This approach can significantly accelerate the discovery of new and improved catalysts by prioritizing the most promising candidates for experimental synthesis and testing.

Furthermore, computational tools like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) can be employed to build models that correlate the structural features of a series of compounds with their biological or catalytic activity. arabjchem.orgresearchgate.net While direct studies on this compound in this context are not widely reported, the methodology is well-established and could be applied to derivatives of this compound to guide the design of molecules with specific desired properties.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The current laboratory synthesis of (S)-1-Benzyl-3-mesyloxypyrrolidine typically involves the reaction of (S)-1-benzylpyrrolidin-3-ol with methanesulfonyl chloride in the presence of a tertiary amine base. rsc.org While effective, future research will likely focus on improving the sustainability and efficiency of this process. A key trend is the move towards "green" chemistry principles. This includes exploring alternative, less hazardous mesylating agents or developing catalytic methods that avoid the use of stoichiometric activating agents and bases, thereby reducing waste.

Exploration of Unprecedented Reactivity Modes and Chemical Transformations

The mesyloxy group of this compound is an excellent leaving group, primarily facilitating SN2 reactions with a wide range of nucleophiles. However, future research will delve into less conventional transformations. This includes exploring its reactivity in transition-metal-catalyzed cross-coupling reactions, which remain underexplored for this specific substrate.

An emerging area of interest is the use of alternative activating agents for the precursor alcohol, such as sulfuryl fluoride (B91410) (SO2F2), which can generate fluorosulfonate esters. rsc.org These analogs may exhibit unique reactivity profiles compared to traditional mesylates, potentially enabling novel transformations. Additionally, the pyrrolidine (B122466) scaffold itself can participate in unexpected rearrangements. For instance, studies on related nitrogen-containing heterocycles have shown that acyl or benzyl (B1604629) group migrations can occur under certain reaction conditions, leading to structurally diverse products. acs.org A systematic investigation into the stability of the this compound framework under various thermal, acidic, and basic conditions could reveal unprecedented rearrangement pathways, leading to novel and complex molecular architectures.

Expansion of Applications in Medicinal Chemistry and Materials Science

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products. nih.govwikipedia.org this compound serves as a critical chiral building block for accessing a diverse array of 3-substituted pyrrolidine derivatives. Future work will undoubtedly leverage this to synthesize libraries of novel compounds for screening against various biological targets, including kinases, proteases, and central nervous system receptors. The non-planar, sp3-rich nature of the pyrrolidine ring is highly advantageous for exploring pharmacophore space and achieving target selectivity. nih.gov

A significant emerging trend is the application of chiral pyrrolidine derivatives in materials science.

Ionic Liquids: Pyrrolidinium-based ionic liquids are gaining attention as electrolytes in lithium-ion batteries, solvents for organic reactions, and sustainable heat-transfer fluids. alfa-chemistry.commdpi.comacs.org The synthesis of novel chiral ionic liquids from this compound could lead to materials with unique properties, such as chiral recognition capabilities or improved performance in electrochemical devices. nih.gov Some pyrrolidine derivatives have also been investigated for their liquid crystal properties. tandfonline.com

Functional Polymers and Frameworks: The incorporation of chiral pyrrolidine units into porous materials is a rapidly developing field. Researchers have created pyrrolidine-based chiral porous polymers (CPPs) that act as highly effective and recyclable heterogeneous organocatalysts for asymmetric reactions in water. rsc.orgrsc.org Similarly, chiral pyrrolidine functionalities are being integrated into metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) to create novel catalytic systems. rsc.org this compound is an ideal precursor for synthesizing the monomers required for these advanced materials.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

To meet the demands of both medicinal chemistry and materials science, the efficient and scalable synthesis of this compound and its derivatives is crucial. Flow chemistry is emerging as a powerful technology that surpasses traditional batch synthesis in terms of safety, scalability, and reaction control. alfa-chemistry.com The integration of the synthesis of this compound into an automated flow chemistry platform would allow for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing waste. nih.gov

Automated flow systems enable the rapid optimization of reaction conditions and the generation of compound libraries with minimal manual intervention. mdpi.comnih.gov Such platforms can integrate synthesis, purification, and even in-line analysis, dramatically accelerating the design-make-test cycle in drug discovery and materials development. acs.org By applying this technology, researchers could efficiently produce multi-gram quantities of this compound for larger-scale applications or create extensive libraries of derivatives by programming the sequential addition of different nucleophiles in an automated fashion. The coupling of flow chemistry with machine learning algorithms represents a frontier that could predict optimal reaction conditions and guide the discovery of new applications for this versatile compound. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-1-Benzyl-3-mesyloxypyrrolidine, and how does stereochemical integrity influence yield?

- Methodology : The synthesis of pyrrolidine derivatives often involves multi-step procedures. For mesyloxy-substituted analogs, a common approach includes:

- Step 1 : Introduction of the benzyl group via alkylation or reductive amination of pyrrolidine precursors.

- Step 2 : Selective mesylation (methanesulfonation) at the 3-position using methanesulfonyl chloride (MsCl) under controlled pH and temperature (e.g., 0–5°C in dichloromethane with a tertiary amine base like triethylamine) .

- Key Considerations : Stereochemical control is critical. Chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using enantiopure starting materials may be required to achieve the (S)-configuration .

Q. How can researchers confirm the purity and structure of this compound?

- Analytical Workflow :

- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry. For example, characteristic peaks for the mesyloxy group (δ ~3.0 ppm for H, δ ~40–50 ppm for C) and benzyl protons (δ ~7.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (CHNOS) and rule out impurities .

- Chiral Analysis : Use chiral columns (e.g., Chiralpak® AD-H) to validate enantiomeric purity (>98% ee) .

Q. What are the stability and storage recommendations for this compound?

- Stability : The mesyloxy group is sensitive to hydrolysis under acidic/basic conditions. Stability studies show decomposition at >40°C or in polar protic solvents (e.g., water, methanol).

- Storage : Store in airtight containers at –20°C under inert gas (argon or nitrogen) to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How does the mesyloxy group in this compound influence its reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The mesyloxy (–OSOCH) group is a superior leaving group compared to hydroxyl or tosylates, enabling efficient S2 reactions. Studies on analogous compounds show:

- Reactivity : Reacts with amines (e.g., pyridine derivatives) at 50–80°C in DMF to form pyrrolidine-based pharmacophores .

- Stereochemical Retention : The (S)-configuration at C3 is preserved during substitution due to the planar transition state in S2 mechanisms .

Q. What strategies resolve contradictions in biological activity data for enantiomeric pyrrolidine derivatives?

- Case Study : For (S)- vs. (R)-configured analogs, discrepancies in receptor binding (e.g., orexin receptors) are resolved by:

- Molecular Docking : Computational modeling to compare binding poses and affinity differences.

- Pharmacological Assays : Functional cAMP assays or calcium flux measurements to quantify enantiomer-specific activity .

- Data Normalization : Use internal controls (e.g., reference antagonists) and replicate experiments (n ≥ 3) to minimize variability .

Q. How can flow microreactor systems improve the scalability of this compound synthesis?

- Process Optimization :

- Continuous Flow Setup : Enhances heat/mass transfer during mesylation, reducing side reactions (e.g., over-sulfonation).

- Residence Time : Optimized to 10–15 minutes at 25°C for >90% conversion .

- Yield Improvement : Pilot-scale studies report 20–30% higher yields compared to batch reactors due to precise stoichiometric control .

Q. What are the implications of this compound’s stereochemistry in medicinal chemistry applications?

- Case Example : Enantiopure (S)-configured pyrrolidines exhibit enhanced selectivity for neurological targets (e.g., dopamine D receptors).

- Structure-Activity Relationship (SAR) : The benzyl group’s spatial orientation modulates lipophilicity, impacting blood-brain barrier penetration .

- Toxicity Profile : (S)-enantiomers show lower off-target effects in hepatotoxicity assays compared to racemic mixtures .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Benzylation | Benzyl bromide, KCO, DMF, 80°C, 12h | 85 | 92% |

| Mesylation | MsCl, EtN, CHCl, 0°C, 2h | 78 | 95% |

| Chiral Resolution | Chiralpak® AD-H, hexane/i-PrOH (90:10) | 65 | >98% ee |

| Data aggregated from . |

Table 2 : Comparative Biological Activity of Pyrrolidine Derivatives

| Compound | Target Receptor | IC (nM) | Enantiomer |

|---|---|---|---|

| (S)-1-Benzyl-3-mesyloxy | Orexin-1 | 12.3 ± 1.2 | (S) |

| (R)-1-Benzyl-3-mesyloxy | Orexin-1 | 210 ± 15 | (R) |

| Racemate | Orexin-1 | 98 ± 8 | N/A |

| Data adapted from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.